2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of both sulfonamide and nitro groups in the molecule suggests potential biological activity, making it a compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Acylation: The formation of the benzamide structure by reacting the nitrated compound with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: Formation of 2-benzenesulfonamido-N-(4-methoxy-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized aromatic compounds with potential cleavage of the aromatic rings.
Scientific Research Applications
2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group is known to bind to the active site of enzymes like carbonic anhydrase, inhibiting their activity. This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-14-11-12-18(19(13-14)23(25)26)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCPIUGXLYGPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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